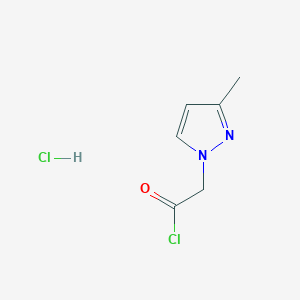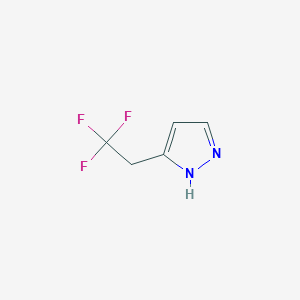
(3,3-dimethyloxan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyloxan-2-yl)methanol (DMO) is an organic compound that has recently been studied for its potential applications in the scientific research field. DMO is a derivative of methanol, and it is a colorless, volatile liquid with a slightly sweet odor. It is widely used in the synthesis of several organic compounds, and its properties make it a useful reagent for many applications. In
科学的研究の応用
(3,3-dimethyloxan-2-yl)methanol has recently been studied for its potential applications in the scientific research field. It has been used as a reagent in the synthesis of organic compounds, such as amino acids, and it has also been studied for its potential use in the synthesis of pharmaceuticals. (3,3-dimethyloxan-2-yl)methanol has also been studied for its potential use in the synthesis of polymers materials, such as polyurethanes and polyureas.
作用機序
The mechanism of action of (3,3-dimethyloxan-2-yl)methanol is not yet fully understood. However, it is believed that the reaction of (3,3-dimethyloxan-2-yl)methanol with other compounds is catalyzed by the presence of a base, such as sodium hydroxide. This reaction results in the formation of a new compound, which is then used in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3,3-dimethyloxan-2-yl)methanol are not yet fully understood. However, it is believed that (3,3-dimethyloxan-2-yl)methanol may have some effects on the metabolism of certain compounds, such as amino acids. In addition, (3,3-dimethyloxan-2-yl)methanol may have some effects on the production of certain hormones and enzymes.
実験室実験の利点と制限
One of the main advantages of using (3,3-dimethyloxan-2-yl)methanol in lab experiments is its low cost. (3,3-dimethyloxan-2-yl)methanol is relatively inexpensive compared to other reagents, and it is also relatively easy to obtain. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which makes it easy to store and transport.
However, there are some limitations to using (3,3-dimethyloxan-2-yl)methanol in lab experiments. (3,3-dimethyloxan-2-yl)methanol is a volatile liquid, which means that it can evaporate quickly. Furthermore, (3,3-dimethyloxan-2-yl)methanol is a highly reactive compound, which means that it must be handled with care. In addition, (3,3-dimethyloxan-2-yl)methanol is a colorless liquid, which can make it difficult to detect in some experiments.
将来の方向性
There are several potential future directions for (3,3-dimethyloxan-2-yl)methanol. One potential direction is to explore its potential use in the synthesis of pharmaceuticals. Another potential direction is to explore its potential use in the synthesis of polymers materials. Furthermore, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to study the biochemical and physiological effects of certain compounds. Finally, it may be possible to use (3,3-dimethyloxan-2-yl)methanol to develop new methods for the synthesis of organic compounds.
合成法
(3,3-dimethyloxan-2-yl)methanol can be synthesized in two ways. The first method involves the reaction of methanol with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethyl sulfide (DMS). The second method involves the reaction of methanol with dimethylformamide (DMF) in the presence of a base such as sodium hydroxide. This reaction produces a mixture of (3,3-dimethyloxan-2-yl)methanol and dimethylformamide (DMF).
特性
IUPAC Name |
(3,3-dimethyloxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2)4-3-5-10-7(8)6-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNJVOYGFXGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCOC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxan-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)




![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)